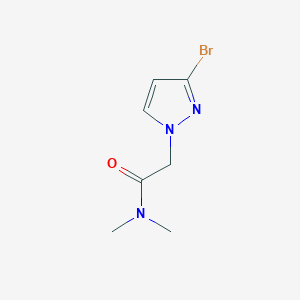

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a brominated pyrazole derivative featuring an N,N-dimethylacetamide moiety. The compound’s structure combines a pyrazole ring substituted with bromine at the 3-position and a methylene-linked dimethylacetamide group.

Properties

IUPAC Name |

2-(3-bromopyrazol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAINMGMICQDDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the bromination of a pyrazole precursor followed by acetamide formation. One common method involves the reaction of 3-bromo-1H-pyrazole with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of de-brominated or hydrogenated derivatives.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS: 1183807-93-3)

- Structural Difference : Bromine substitution at the pyrazole 4-position instead of 3.

- Impact :

- Reactivity : Positional isomerism influences electron distribution. The 3-bromo derivative may exhibit enhanced electrophilicity at the pyrazole ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to the 4-isomer .

- Crystallography : highlights the role of X-ray crystallography in resolving such structural nuances, which could affect molecular packing and solubility .

2.1.2 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (CAS: 1700440-60-3)

- Structural Difference: Replacement of pyrazole with a 1,2,4-triazole ring, featuring bromine at the 5-position and an amino group at the 3-position.

- Toxicity: Both compounds share hazard statements (H301, H311, H331), indicating acute toxicity via ingestion, skin contact, or inhalation .

Heterocyclic Core Variations

Pyrimidine-Based Analogues (e.g., 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide)

- Structural Difference : Pyrimidine ring replaces pyrazole, with hydroxyl and alkyl substituents.

- Impact: Synthesis: Prepared via reaction with pentanamidine or haloformate intermediates, suggesting alternative routes for brominated pyrazole derivatives .

Benzamide Derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide)

- Structural Difference : Benzamide core with a hydroxy-tertiary alcohol substituent.

Physicochemical Properties

Toxicological and Handling Considerations

- N,N-Dimethylacetamide (DMAc) Backbone: notes DMAc’s percutaneous absorption, necessitating protective measures (gloves, ventilation) for all DMAc-containing compounds .

- Bromine Content : Brominated analogs may pose environmental persistence concerns, though specific data on the target compound is lacking.

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an acetamide group, contributing to its reactivity and biological profile. The presence of the bromine atom is particularly noteworthy, as it has been shown to enhance the biological activity of related compounds.

The mechanism of action for this compound involves interactions with specific molecular targets. The bromine atom and the acetamide moiety are crucial for its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical signaling pathways associated with disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Candida albicans | 15.6 |

These results suggest that the compound is effective against both bacterial and fungal strains, with the bromine substitution playing a key role in enhancing activity .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective doses for inhibiting cell proliferation. A notable study reported IC50 values ranging from 0.02 to 0.04 µM for certain pyrazole derivatives against cancer cell lines, showcasing their potential as lead compounds in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit COX-2 enzymes, which are implicated in inflammatory processes. The following table summarizes findings from recent studies:

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Standard (Diclofenac) | 0.05 |

This suggests that this compound could serve as a potential anti-inflammatory agent, comparable to established drugs like diclofenac .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : A study highlighted the increased antimicrobial potency of brominated pyrazoles compared to their non-brominated counterparts, demonstrating a significant reduction in MIC values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that pyrazole derivatives could induce apoptosis through specific signaling pathways, suggesting a mechanism for their anticancer effects .

- Inflammation Models : In vivo models of inflammation showed that treatment with this compound resulted in reduced paw edema and inflammatory markers, supporting its potential as an anti-inflammatory drug candidate .

Q & A

Q. Advanced

- Process analytical technology (PAT) monitors real-time parameters (temperature, pH) during scale-up.

- Design of experiments (DoE) identifies critical variables (e.g., mixing efficiency, solvent purity).

- Kinetic profiling using inline spectroscopy detects intermediates and byproducts.

- Statistical process control (SPC) minimizes batch-to-batch variability .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced

The 3-bromo group serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key factors:

- Ligand selection (e.g., XPhos) enhances catalytic efficiency.

- Solvent polarity (e.g., toluene vs. DMF) affects reaction rates.

- Steric effects from the N,N-dimethylacetamide group may necessitate bulky ligands (e.g., t-BuBrettPhos) .

What are the challenges in studying hydrolysis pathways of this compound?

Advanced

Hydrolysis under acidic/basic conditions produces variable byproducts. Mitigation strategies:

- Isotope labeling (e.g., ¹⁸O) tracks oxygen incorporation.

- LC-MS/MS identifies transient intermediates.

- pH-stat techniques maintain consistent reaction conditions. Computational modeling (e.g., MD simulations) predicts degradation pathways .

How can researchers validate the compound’s stability under different storage conditions?

Q. Advanced

- Accelerated stability studies (40°C/75% RH) assess degradation kinetics.

- Forced degradation (UV light, oxidative stress) identifies vulnerable functional groups.

- Solid-state NMR monitors crystallinity changes.

- QbD (Quality by Design) frameworks correlate storage parameters with stability .

What methodologies enable the study of this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.